(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
5-bromo-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-10-15(18(24)22(21-10)12-5-3-2-4-6-12)16-13-9-11(19)7-8-14(13)20-17(16)23/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWMICORQZJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=C4C=C(C=CC4=NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the indole ring.
Condensation: Formation of the pyrazolone moiety through condensation reactions involving appropriate precursors.
Coupling: Linking the brominated indole with the pyrazolone derivative under specific conditions, possibly involving catalysts or specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify the pyrazolone or indole moieties.
Substitution: The bromine atom in the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles might include amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
Biological Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one. For instance, derivatives of indolinone have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
Research indicates that certain indole derivatives exhibit antimicrobial activity against a range of pathogens. The compound's structural features may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of growth .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results suggest that it can selectively target cancerous cells while sparing normal cells, making it a potential candidate for further development in cancer therapy .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in MDPI, researchers synthesized various indolinone derivatives and tested their anticancer efficacy against human cancer cell lines. The results showed that some derivatives significantly inhibited cell growth compared to controls .
Case Study 2: Antimicrobial Testing
Another research article investigated the antimicrobial properties of indole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that specific modifications to the indole structure could enhance antibacterial activity .
Mechanism of Action
The mechanism of action of (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share core features (indole/pyrazole frameworks, brominated substituents) but differ in substitution patterns and bioactivity profiles:
Substituent Effects on Bioactivity
- Bromine Position : The target compound’s 5-bromoindole may favor DNA intercalation over the 4-bromophenyl group in Compound 41, which enhances π-π stacking in kinase binding pockets .
- Halogenation: The di-brominated pyrazole in Example 5.20 exhibits broad-spectrum antimicrobial activity, whereas mono-brominated analogs (e.g., target compound) may require additional functional groups for potency .
ADMET Considerations
- Solubility : The target compound’s planar structure and bromine substituent predict moderate aqueous solubility (~10–50 µM), inferior to Example 5.20’s di-brominated pyrazole (logP = 2.1) .
- Metabolic Stability : Methyl groups on the pyrazole (target compound) may slow hepatic oxidation compared to unsubstituted analogs.
Biological Activity
The compound (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromine atom and a pyrazole moiety, which are critical for its biological activity.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. The specific compound has shown promise in several areas:
1. Anti-inflammatory Activity
Research has demonstrated that compounds with pyrazole scaffolds possess significant anti-inflammatory properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies showed that certain derivatives exhibited higher selectivity for COX-2 over COX-1 compared to standard anti-inflammatory drugs like diclofenac .
2. Antitumor Activity
Preliminary studies suggest that the compound may exhibit antitumor activity. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific assays demonstrated that the compound could inhibit the growth of various cancer cell lines in vitro .
3. Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well documented. The specific compound has shown potential against various bacterial strains in preliminary screening tests. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity
The compound's ability to inhibit COX enzymes is a key factor in its anti-inflammatory effects. Studies have quantified its inhibitory potency using IC50 values compared to standard inhibitors.
Induction of Apoptosis
In cancer cells, the compound may induce apoptosis through the activation of caspases and other apoptotic pathways. This effect is often assessed using flow cytometry and caspase activity assays.
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in treating specific conditions:
- Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in paw edema compared to control groups .
- Case Study on Cancer : In vitro studies on breast cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one, and what analytical methods confirm its purity?
- Methodology : Synthesis typically involves condensation reactions between substituted indole and pyrazole precursors. For example, intermediates like 5-bromoindolin-2-one may undergo nucleophilic addition with pyrazolone derivatives under reflux in ethanol or DMF. Purity is confirmed via HPLC (≥98% purity) and LC-MS for molecular ion verification .
- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry, particularly the (3E) configuration. Key parameters include mean C–C bond lengths (0.002 Å) and R-factor values (<0.05) .
Q. How does the bromine substituent at position 5 influence the compound’s electronic properties and reactivity?
- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the indole ring, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). UV-Vis spectroscopy (λmax ~320 nm) and DFT calculations show reduced HOMO-LUMO gaps compared to non-brominated analogs .
- Reactivity : Bromine enhances oxidative stability but may complicate reduction steps. TLC monitoring (silica gel, ethyl acetate/hexane) is recommended to track side products .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. SCXRD) for this compound?
- Case Study : Discrepancies between solution-state NMR (e.g., unexpected coupling constants) and solid-state SCXRD data may arise from dynamic effects like keto-enol tautomerism. Variable-temperature NMR (VT-NMR) and solvent-dependent studies (DMSO-d6 vs. CDCl3) can clarify conformational equilibria .
- Mitigation : Combine SCXRD with solid-state NMR or IR spectroscopy to correlate crystal packing with functional group vibrations (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. How can computational modeling predict the compound’s bioactivity against kinase targets?
- Approach : Use molecular docking (MOE or AutoDock) to simulate interactions with ATP-binding pockets (e.g., CDK2 or Aurora kinases). The pyrazol-4-ylidene moiety’s planarity and hydrogen-bonding capacity (e.g., N–H···O interactions) are critical for binding affinity .
- Validation : Compare docking scores with experimental IC50 values from kinase inhibition assays. A recent study reported IC50 = 1.2 µM against PIM1 kinase, correlating with predicted ΔG = -9.8 kcal/mol .
Q. What synthetic by-products are observed during scale-up, and how are they characterized?
- By-Products : Common impurities include regioisomers (e.g., 3Z configuration) and dimerization adducts. LC-MS/MS identifies m/z shifts (e.g., +162 Da for dimeric species) .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates impurities. Process optimization via Design of Experiments (DoE) reduces dimer formation by controlling reaction temperature (<60°C) and stirring rate .
Methodological Challenges
Q. How does solvent polarity affect the compound’s solubility and crystallization?
- Solubility Profile : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Solubility parameters (Hansen solubility) correlate with crystallization success in ethanol/water mixtures (70:30 v/v) .
- Crystallization Tips : Slow evaporation at 4°C yields diffraction-quality crystals. Additives like ethyl acetate improve crystal morphology by modulating supersaturation rates .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Degradation Pathways : Acidic hydrolysis cleaves the pyrazol-4-ylidene bridge, generating 5-bromoindole-2,3-dione and phenylhydrazine derivatives. Kinetic studies (pH 2–4, 25–40°C) reveal a first-order degradation rate (k = 0.12 h⁻¹ at pH 3) .
- Stabilization : Buffering at pH 6–7 (phosphate buffer) or lyophilization enhances shelf life. Degradation products are quantified via UPLC-PDA at 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
